

# Spectroscopic Profile of 5-Chloro-2-fluorobenzyl Bromide: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzyl Bromide

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This technical guide provides a comprehensive overview of the spectral data for the compound **5-Chloro-2-fluorobenzyl Bromide** (CAS No. 71916-91-1). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented by detailed experimental protocols. This information is critical for the structural elucidation, identification, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton ( $^1\text{H}$ ) and predicted carbon-13 ( $^{13}\text{C}$ ) NMR spectral data for **5-Chloro-2-fluorobenzyl Bromide**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
CH <sub>2</sub>	~4.44	Doublet (d)	Predicted
H-3	~7.01	Triplet (t)	Predicted
H-4	~7.26	Multiplet (m)	Predicted
H-6	~7.38	Multiplet (m)	Predicted

Note: The provided chemical shifts are based on experimental data.<sup>[1]</sup> Coupling constants are predicted based on typical aromatic and benzylic coupling.

## Predicted <sup>13</sup>C NMR Data

Due to the lack of readily available experimental <sup>13</sup>C NMR data, the following chemical shifts are predicted based on established increments for substituted benzene rings and computational models.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) ppm
CH <sub>2</sub>	~30-35
C-1	~125-130 (d, <sup>1</sup> JC-F)
C-2	~155-160 (d, <sup>1</sup> JC-F)
C-3	~115-120 (d, <sup>2</sup> JC-F)
C-4	~130-135
C-5	~128-133
C-6	~120-125 (d, <sup>3</sup> JC-F)

Note: These are predicted values and should be confirmed by experimental data. The carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (<sup>1</sup>JC-F), and other nearby carbons will show smaller couplings.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for **5-Chloro-2-fluorobenzyl Bromide** are listed below.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	~3100-3000	Medium-Weak
Aliphatic C-H Stretch (CH <sub>2</sub> )	~2960-2850	Medium-Weak
Aromatic C=C Stretch	~1600-1450	Medium-Strong
C-F Stretch	~1250-1150	Strong
C-Cl Stretch	~800-600	Strong
C-Br Stretch	~600-500	Medium
C-H Out-of-plane Bending	~900-700	Strong

Note: These are predicted values based on characteristic absorption frequencies for substituted benzenes and halogenated compounds.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Ion	Predicted m/z	Interpretation
[M] <sup>+</sup>	222/224/226	Molecular ion peak (isotopes of Br and Cl)
[M-Br] <sup>+</sup>	143/145	Loss of Bromine radical
[C <sub>7</sub> H <sub>5</sub> ClF] <sup>+</sup>	143/145	Tropylium-like ion after loss of Br
[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>	111/113	Loss of CH <sub>2</sub> FBr
[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>	95	Loss of CH <sub>2</sub> BrCl

Note: The presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br) and chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl) isotopes will result in characteristic isotopic patterns for the molecular ion and fragments containing these halogens. The base peak is expected to be the [M-Br]<sup>+</sup> fragment due to the stability of the resulting benzyl cation.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data described above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-2-fluorobenzyl Bromide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire the <sup>1</sup>H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

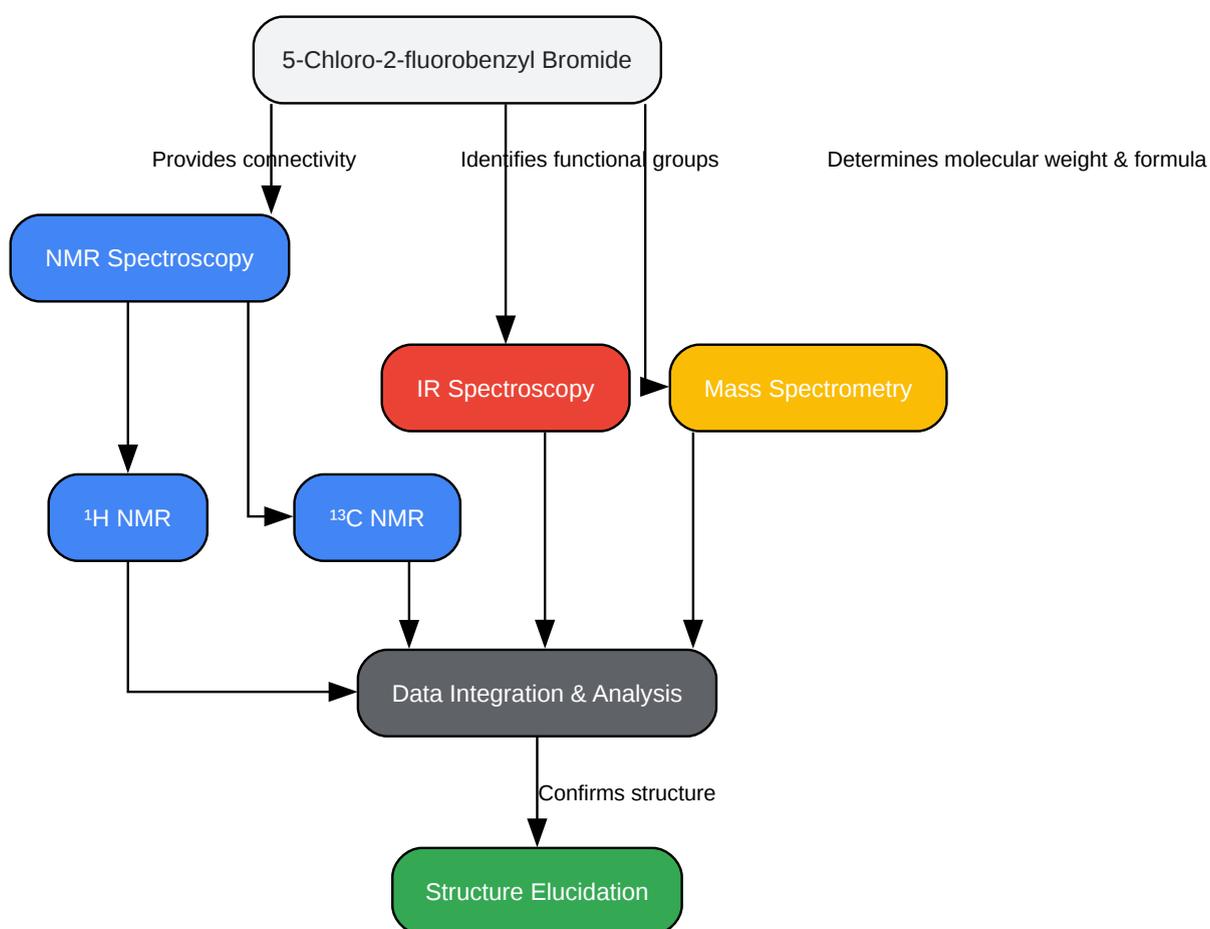
- Sample Preparation: As **5-Chloro-2-fluorobenzyl Bromide** is a liquid at room temperature, the thin-film method is appropriate.
- Data Acquisition:
  - Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Gently press the plates together to form a thin film.
  - Place the plates in the sample holder of the FT-IR spectrometer.
  - Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for generating fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **5-Chloro-2-fluorobenzyl Bromide**.



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*Spectroscopic analysis workflow for structural determination.*

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## References

- 1. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]
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